Product packaging for Quinoline, 4-(p-chlorostyryl)-(Cat. No.:CAS No. 4594-89-2)

Quinoline, 4-(p-chlorostyryl)-

Cat. No.: B1655934
CAS No.: 4594-89-2
M. Wt: 265.7 g/mol
InChI Key: NBYCISZVEKEUFD-VMPITWQZSA-N
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Description

Significance of Styrylquinoline Scaffold in Contemporary Organic and Materials Chemistry

The styrylquinoline scaffold is a privileged structural motif in both medicinal and materials chemistry due to its rigid, planar, and aromatic nature. rsc.org This extended π-conjugated system is fundamental to the diverse applications of these compounds. semanticscholar.org

In materials chemistry , styrylquinolines are investigated for their unique photophysical properties. semanticscholar.org Their ability to absorb and emit light makes them suitable for applications such as:

Organic Light-Emitting Diodes (OLEDs) : The quinoline (B57606) portion of the scaffold can act as an electron-acceptor unit, which, when combined with electron-donating molecules, forms an efficient acceptor-donor system for intramolecular charge transfer, a key process in electroluminescent materials. rsc.orgnih.gov

Fluorescent Probes and Dyes : The inherent fluorescence of the styrylquinoline system allows for its use in developing fluorescent sensors and cellular dyes. semanticscholar.orgnih.gov Their emission properties can be tuned by modifying substituents on the aromatic rings. nih.gov

Photochromic Materials : Certain styrylquinoline derivatives exhibit photochromism, the ability to change color upon exposure to light, which is a property explored for optical data storage and molecular switches. semanticscholar.org

In organic and medicinal chemistry , the styrylquinoline scaffold is recognized as a versatile pharmacophore for drug discovery. rsc.orgrsc.orgnih.gov Its derivatives have been explored for a wide range of biological activities, including:

Anticancer Agents : Numerous studies have demonstrated the potent antiproliferative activity of styrylquinoline derivatives against various cancer cell lines. nih.govnih.govresearchgate.net The mechanism of action often involves the inhibition of critical enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) kinase. nih.gov

Antiviral Agents : A significant breakthrough for this class of compounds was the discovery of their activity as HIV-1 integrase inhibitors, which block the replication of the virus. rsc.orgrsc.org

Antifungal and Antimicrobial Agents : The scaffold has also been incorporated into molecules designed to combat fungal and bacterial infections. rsc.org

The synthetic accessibility and the ability to readily introduce functional groups at various positions on the quinoline and styryl rings allow chemists to systematically modify the scaffold to optimize its properties for a specific application, further cementing its importance in modern chemical research. nih.gov

Overview of Principal Research Trajectories for Quinoline, 4-(p-chlorostyryl)- and its Structural Analogues

Research involving Quinoline, 4-(p-chlorostyryl)- and its closely related analogues primarily follows two major trajectories: the exploration of their photochemical reactivity and the investigation of their potential as bioactive agents, particularly in oncology.

A significant area of investigation for Quinoline, 4-(p-chlorostyryl)- is its photochemical behavior. Studies on 4-styrylquinoline and its derivatives with various substituents on the styryl moiety, including the para-chloro derivative, have revealed specific light-induced reactions. Under irradiation in neutral alcohol solutions, these compounds undergo a reversible trans-cis photoisomerization with quantum yields around 0.5. Following this isomerization, the cis-isomer can undergo a photocyclization reaction to form benzo[i]phenanthridine derivatives, although with much lower quantum yields (not exceeding 0.01). aaup.edu This reactivity highlights a research path toward synthesizing complex, polycyclic aromatic systems from relatively simple styrylquinoline precursors.

Table 1: Summary of Photochemical Reactions for 4-(p-substituted)-styrylquinolines

Substituent (at para-position) Primary Photochemical Reaction Secondary Photochemical Reaction Product Class Ref.
-Cl (Chlorine) Reversible trans-cis isomerization Photocyclization of cis-isomer Benzo[i]phenanthridine aaup.edu
-F (Fluorine) Reversible trans-cis isomerization Photocyclization of cis-isomer Benzo[i]phenanthridine aaup.edu

The second major research trajectory is the development and biological evaluation of styrylquinolines as potential therapeutic agents. While extensive data on the 4-(p-chlorostyryl) isomer is limited, its structural analogues, particularly the 2-styrylquinoline (B1231325) isomers, have been widely studied for their anticancer properties. researchgate.net Research on compounds like (E)-2-(4-chlorostyryl)-8-hydroxyquinoline shows that the chlorostyryl-quinoline scaffold serves as a key building block for creating more elaborate heterocyclic systems, such as pyrano[3,2-h]quinolines and pyrimido[4',5':6,5]pyrano[3,2-h]quinolines, which have demonstrated potent antitumor activity against various human cancer cell lines. rsc.orgnih.gov This synthetic strategy, using a functionalized chlorostyryl-quinoline as a starting material for more complex, biologically active molecules, represents a key research direction.

The antitumor potential is a recurring theme. For instance, moderate cytotoxic activity has been observed for the 2-(4-chlorostyryl) derivative of quinazolinone, a related heterocyclic system, against human renal and melanoma cancer cell lines. This underscores the general interest in the p-chlorostyryl moiety in the design of anticancer compounds.

Table 2: In Vitro Antitumor Activity of Selected Structural Analogues

Compound Cancer Cell Line Activity Metric Value Ref.
(E)-2-Amino-4-(4-chlorophenyl)-9-(4-chlorostyryl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile Human Breast (MCF-7) IC₅₀ 12.3 µM rsc.orgnih.gov
(E)-2-Amino-4-(4-chlorophenyl)-9-(4-chlorostyryl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile Human Lung (HCT) IC₅₀ 14.2 µM rsc.orgnih.gov
6-Bromo-2-(4-chlorostyryl)quinazolin-4(3H)-one Human Renal (TK-10) IC₅₀ 22.48 µM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12ClN B1655934 Quinoline, 4-(p-chlorostyryl)- CAS No. 4594-89-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4594-89-2

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]quinoline

InChI

InChI=1S/C17H12ClN/c18-15-9-6-13(7-10-15)5-8-14-11-12-19-17-4-2-1-3-16(14)17/h1-12H/b8-5+

InChI Key

NBYCISZVEKEUFD-VMPITWQZSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Strategic Synthetic Methodologies for Quinoline, 4 P Chlorostyryl and Its Derivatives

Conventional and Emerging Approaches to Quinoline (B57606), 4-(p-chlorostyryl)- Synthesis

The construction of 4-styrylquinolines can be achieved through numerous synthetic routes. These strategies range from traditional condensation reactions that build the quinoline ring system first, followed by the introduction of the styryl moiety, to more contemporary one-pot and metal-catalyzed methods that enhance synthetic efficiency.

The Friedländer annulation is a cornerstone in quinoline synthesis, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org A highly effective variation for synthesizing 4-styrylquinolines involves the reaction of (2-aminophenyl)chalcones with ketones. nih.govdntb.gov.ua

In a typical pathway, a (2-aminophenyl)chalcone, which contains the pre-installed styryl precursor, undergoes cyclocondensation with a simple ketone like acetone (B3395972). nih.goviucr.org This reaction first forms an intermediate which then cyclizes and dehydrates to yield the final 2-methyl-4-styrylquinoline product. nih.gov The versatility of this method allows for diverse substitutions on both the quinoline ring and the styryl group by selecting appropriately substituted chalcones and ketones. iucr.org For instance, using 1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (B14445548) and acetone would be a direct route to a 2-methyl-4-(p-chlorostyryl)quinoline intermediate.

The reaction is often catalyzed by acids or bases. Modern protocols have employed various catalysts to improve yields and reaction conditions, including metal salts and solid-supported reagents like alumina-supported polyphosphoric acid (PPA-Al2O3), which can facilitate the condensation under solvent-free conditions. chemistryresearches.ir

Table 1: Catalysts Used in Friedländer Annulation for Quinoline Synthesis

CatalystReactantsConditionsOutcomeReference
Trifluoroacetic acid, p-toluenesulfonic acid2-aminobenzaldehydes and ketonesVariesCatalyzes quinoline formation wikipedia.org
Iodine2-aminobenzaldehydes and ketonesSolvent-free or in solutionHighly efficient catalyst organic-chemistry.org
Neodymium(III) nitrate (B79036) hexahydrate2-aminoaryl ketones and α-methylene ketonesVariesEfficient synthesis of functionalized quinolines organic-chemistry.org
PPA-Al2O32-aminobenzophenones and activated methylene (B1212753) compoundsSolvent-free, 70 °CHigh yields, recoverable catalyst chemistryresearches.ir
1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate2-aminoaryl ketones and α-methylene ketonesSolvent-freeGreen, reusable catalyst with high yields academie-sciences.fr

Knoevenagel Condensation Reactions in Styrylquinoline Formation

The Knoevenagel condensation is a pivotal reaction for installing the styryl group onto a pre-formed quinoline ring. This method involves the reaction of a quinoline derivative with an active methyl group, such as 4-methylquinoline (B147181) (lepidine), with an aromatic aldehyde. nih.gov To synthesize Quinoline, 4-(p-chlorostyryl)-, lepidine would be condensed with 4-chlorobenzaldehyde.

This condensation is typically catalyzed by a base or an acid. A common procedure involves using a dehydrating agent, such as acetic anhydride (B1165640), which facilitates the reaction by trapping the water formed. thieme-connect.com The reaction proceeds through an initial aldol-type addition, followed by dehydration to form the carbon-carbon double bond of the styryl group. thieme-connect.com This process is highly stereoselective, almost exclusively yielding the (E)-isomer, which is the more thermodynamically stable trans configuration. nih.goviucr.org The formation of the (E)-stereoisomer is confirmed by 1H NMR spectroscopy, where the coupling constant for the vinylic protons is typically around 16.0 Hz. iucr.org

Indium trichloride (B1173362) (InCl₃) has been demonstrated as an effective catalyst for Knoevenagel-type condensations between 2-methyl-4-styrylquinolines and aromatic aldehydes to form 2,4-distyrylquinolines, showcasing the utility of Lewis acids in this transformation. nih.gov

One-pot syntheses that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of efficiency, resource conservation, and time. For the synthesis of styrylquinolines, tandem reactions combining Friedländer annulation and Knoevenagel condensation have been developed. mq.edu.aursc.orgrsc.org

In a representative one-pot protocol, three components—a 2-aminobenzophenone (B122507), a β-ketoester (like ethyl acetoacetate), and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde)—are reacted together. mq.edu.aursc.org The reaction first proceeds via a Friedländer annulation between the 2-aminobenzophenone and the β-ketoester to form a quinoline intermediate in situ. This intermediate then undergoes a Knoevenagel condensation with the aromatic aldehyde to yield the final functionalized styrylquinoline. mq.edu.au The use of a Brønsted acidic ionic liquid or a Lewis acid like Indium triflate (In(OTf)₃) can effectively catalyze both steps in a single vessel. mq.edu.aursc.org Such multicomponent reactions (MCRs) are highly convergent and allow for the rapid assembly of complex molecular structures from simple precursors. researchgate.netrsc.org

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating organic reactions. derpharmachemica.comresearchgate.net The synthesis of styrylquinolines via the condensation of quinaldine (B1664567) or lepidine derivatives with aromatic aldehydes is significantly enhanced by microwave irradiation. thieme-connect.commdpi.com

Compared to conventional heating methods that often require high temperatures and long reaction times, MAOS protocols can dramatically shorten reaction times from hours to minutes and frequently result in higher product yields. thieme-connect.commdpi.comsphinxsai.com Many of these procedures are conducted under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. thieme-connect.comresearchgate.net For example, the condensation of quinaldines with benzaldehydes in the presence of acetic anhydride or zinc chloride can be efficiently promoted by focused microwave irradiation. thieme-connect.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Styrylquinolines

ReactionConditions (Conventional)Conditions (Microwave)Key Advantages of MAOSReference(s)
Quinaldine + BenzaldehydeHigh temperatures, long reaction timesSolvent-free, Ac₂O, 1 hr, 130-180 °CShorter reaction time, high efficiency, solvent-free thieme-connect.comthieme-connect.com
8-Hydroxyquinaldine + BenzaldehydesRefluxing butanol, 48h (for related quinazolinones)Perkin-type condensationShorter reaction times, good yields (60-75%) mdpi.comsphinxsai.com
2-Methylquinolines + AldehydesN/AZnCl₂, solvent-freeSimpler workup, shorter reaction time researchgate.net

Lewis Acid-Mediated Coupling Reactions in Quinoline Assembly

Lewis acids play a crucial role as catalysts in various strategies for quinoline synthesis by activating carbonyl groups and facilitating cyclization and condensation steps. tandfonline.comsci-rad.com In the context of Friedländer annulation, a wide range of metal salt Lewis acids have been studied to control the selectivity and efficiency of the reaction. rsc.org

Among various metal triflates, halides, and perchlorates, Indium(III) triflate (In(OTf)₃) has been identified as a particularly effective catalyst for the selective formation of the Friedländer product from 2-aminobenzophenone and ethyl acetoacetate. rsc.org Furthermore, In(OTf)₃ is unique in its ability to catalyze the subsequent Knoevenagel condensation in a one-pot, three-component synthesis of 2-styrylquinolines, making it a standout catalyst for this tandem reaction under solvent-free conditions. mq.edu.aursc.org Other Lewis acids like Gadolinium triflate (Gd(OTf)₃) and Scandium triflate (Sc(OTf)₃) have also shown high catalytic activity in Friedländer reactions. rsc.orgnih.gov Inexpensive and environmentally benign catalysts such as FeCl₃·6H₂O have also been successfully employed for quinoline synthesis in water. tandfonline.com

Table 3: Selected Lewis Acids in Quinoline Synthesis

Lewis AcidReaction TypeSubstratesKey FindingReference(s)
In(OTf)₃Tandem Friedländer-Knoevenagel2-aminobenzophenone, ethyl acetoacetate, benzaldehydeUniquely effective for the tandem one-pot reaction mq.edu.aursc.orgrsc.org
Gd(OTf)₃Friedländer-type (intramolecular)N-aryl iminesSuperior catalyst for 1,5-hydride shift/ring closure to form tetrahydroquinolines nih.gov
Er(OTf)₃, Sc(OTf)₃Friedländer Annulation2-aminobenzophenone, ethyl acetoacetateAmong the most active catalysts for selective Friedländer product formation rsc.org
FeCl₃·6H₂OFriedländer Annulation2-aminoarylketones, active methylene compoundsInexpensive, non-toxic catalyst effective in water tandfonline.com
AlCl₃, Cu(OTf)₂Povarov ReactionN-aryl aldimines, vinyl ethersCatalyze the [4+2] cycloaddition to form tetrahydroquinolines/quinolines sci-rad.com

Oxidative Annulation Strategies for Quinoline Ring Formation

Emerging strategies for quinoline synthesis involve oxidative annulation reactions, which often utilize transition-metal-catalyzed C-H activation. mdpi.comresearchgate.net These modern methods provide novel and atom-economical pathways to the quinoline core. acs.orgsnnu.edu.cn One such strategy involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a methine (═CH−) equivalent. acs.org This process, promoted by an oxidant like K₂S₂O₈, proceeds through a cascade of C–N and C–C bond formations followed by cyclization to afford 4-arylquinolines. researchgate.netacs.org

Another powerful approach is the rhodium(III)-catalyzed oxidative annulation of pyridines with two alkyne molecules. acs.orgsnnu.edu.cn This reaction proceeds via a cascade involving double C-H activation of the pyridine (B92270) ring to construct the new fused benzene (B151609) portion of the quinoline skeleton. acs.org The selectivity of these reactions can be highly dependent on the choice of oxidant. acs.orgsnnu.edu.cn Palladium-catalyzed oxidative cyclization of anilines with allyl alcohols also provides a direct route to quinoline derivatives under redox-neutral conditions. mdpi.com While these methods are general for quinoline derivatives, they represent advanced strategies that could be adapted for the synthesis of complex substitution patterns found in derivatives of Quinoline, 4-(p-chlorostyryl)-.

Pfitzinger Reaction and its Mechanistic Modifications for 4-Quinoline Carboxylic Acid Analogues

The Pfitzinger reaction, and its subsequent modifications, stands as a cornerstone for the synthesis of quinoline-4-carboxylic acids. benthamdirect.comresearchgate.net This reaction typically involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing a reactive α-methylene group under basic conditions. wikipedia.orgjocpr.comiipseries.org

The classical mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin, yielding a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org Intramolecular cyclization followed by dehydration ultimately affords the substituted quinoline-4-carboxylic acid. wikipedia.org

Modifications to the Pfitzinger reaction have expanded its scope and applicability. For instance, the Halberkann variant, which utilizes N-acyl isatins, leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Researchers have also explored the use of different catalysts and reaction conditions to improve yields and accommodate a wider range of substrates. znaturforsch.com An acid-catalyzed multicomponent Pfitzinger reaction has been developed, and the use of enaminones as reaction partners has been investigated for the synthesis of 3-aroylketone quinoline-4-carboxylic acids. mdpi.com

The synthesis of various 4-quinoline carboxylic acid analogues has been successfully achieved using the Pfitzinger condensation. nih.gov For example, the reaction of 5-substituted isatins with 4'-bromopropiophenone (B130284) has been employed to create analogues with a methyl group at the C3 position. nih.gov

Table 1: Examples of Pfitzinger Reaction Conditions

ReactantsCatalyst/BaseSolventConditionsProductReference
Isatin, Carbonyl CompoundPotassium HydroxideEthanol (B145695)/WaterRefluxSubstituted quinoline-4-carboxylic acid wikipedia.org
N-acyl isatinsBase--2-hydroxy-quinoline-4-carboxylic acids wikipedia.org
5-substituted isatins, 4'-bromopropiophenone---C3-methylated quinoline-4-carboxylic acid analogues nih.gov
Isatin, 2-(1H-benzimidazol-2-ylthio)-1-arylethanonesPotassium HydroxideAqueousMicrowave Irradiation6-Arylbenzo researchgate.netwikipedia.orgimidazolo[2,1-b]quino[4,3-e]-1,3-thiazin-14-one znaturforsch.com

Targeted Synthesis of Specific Quinoline, 4-(p-chlorostyryl)- Related Structural Variants

The synthesis of 2,4-distyrylquinolines has been achieved through various strategies. One common approach is the Knoevenagel-type condensation of 2-methyl-4-styrylquinolines with aromatic aldehydes. nih.govresearchgate.netiucr.org This reaction can be catalyzed by reagents such as indium trichloride or sodium acetate. nih.govresearchgate.netiucr.org The precursor 2-methyl-4-styrylquinolines are often prepared via Friedländer annulation reactions between (2-aminophenyl)chalcones and ketones like acetone. nih.goviucr.org

Another powerful method involves a one-pot successive Arbuzov/Horner-Wadsworth-Emmons (HWE) reaction. rsc.orgrsc.org This approach utilizes a key precursor, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, which can be synthesized through the radical bromination of ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate. rsc.org

Table 2: Synthesis of 2,4-Distyrylquinoline Analogues

PrecursorReagent/CatalystReaction TypeProductReference
2-Methyl-4-styrylquinoline, Aromatic aldehydeIndium trichlorideKnoevenagel-type condensation2,4-Distyrylquinoline nih.goviucr.org
2-Methyl-4-styrylquinoline, Aromatic aldehydeSodium acetateKnoevenagel-type condensation2,4-Distyrylquinoline researchgate.net
Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, Triethyl phosphite, Aromatic aldehyde-Arbuzov/HWE reactionEthyl 2,4-bis((E)-styryl)quinoline-3-carboxylate rsc.orgrsc.org

The synthesis of pyrano[3,2-h]quinoline derivatives often involves multicomponent reactions. A common strategy is the one-pot reaction of an aromatic aldehyde, a compound with an active methylene group (like malononitrile (B47326) or ethyl cyanoacetate), and 8-hydroxyquinoline (B1678124). sioc-journal.cngreenpharmacy.info These reactions can be performed under non-catalytic conditions in a mixture of water and ethanol or catalyzed by reagents such as KF-Al2O3. sioc-journal.cngreenpharmacy.info

Another route involves the reaction of 8-hydroxyquinoline derivatives with α,β-unsaturated nitriles. For example, 8-hydroxyquinoline or its 2-methyl analogue can react with α-cyano-p-chloro/bromocinnamonitriles to yield 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives. researchgate.net Similarly, (E)-2-(4-chlorostyryl)-8-hydroxyquinoline can be treated with α-cyano-p-chloro/bromocinnamonitriles or ethyl α-cyano-p-chloro/bromocinnamates to afford the corresponding 4H-pyrano[3,2-h]quinoline derivatives. researchgate.net

A flexible method for constructing 7-phenyl-7H-pyrano[3,2-h:5,6-h']diquinoline derivatives involves the one-pot cyclization of an aromatic aldehyde and 8-hydroxyquinoline in the presence of a nano cobalt ferrite (B1171679) catalyst under reflux conditions. pnrjournal.com

Table 3: Synthesis of Pyrano[3,2-h]quinoline Derivatives

ReactantsCatalyst/ConditionsProductReference
Aromatic aldehyde, Malononitrile, 8-HydroxyquinolineEthanol-water (1:1), RefluxPyrano[3,2-h]quinoline carbonitrile greenpharmacy.info
Arylaldehyde, Malononitrile or Ethyl cyanoacetate, 8-HydroxyquinolineKF-Al2O33,4-dihydro-2H-pyrano[3,2-h]quinoline derivative sioc-journal.cn
8-Hydroxyquinoline, α-Cyano-p-chloro/bromocinnamonitriles-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivative researchgate.net
Aromatic aldehyde, 8-HydroxyquinolineNano Cobalt Ferrite, Reflux7-Phenyl-7H-pyrano[3,2-h:5,6-h']diquinoline derivative pnrjournal.com

The synthesis of quinazolinyl-styryl derivatives often starts from 2-methyl-4(3H)-quinazolinone precursors. nih.gov These precursors can undergo condensation reactions with various aromatic aldehydes to introduce the styryl moiety.

One established method is the Knoevenagel condensation of 3-aryl-2-methyl-4(3H)-quinazolinones with aromatic aldehydes in the presence of acetic anhydride and a catalytic amount of anhydrous zinc chloride. nih.gov This reaction typically requires heating under reflux. nih.gov

Another approach involves the synthesis of 6-bromo-4-chloro-2-styrylquinazolines, which serve as versatile substrates. mdpi.com These can be prepared by the chlorination-dehydration of the corresponding (E)-6-bromo-2-styrylquinazolin-4(3H)-ones using phosphoryl chloride. mdpi.com The resulting chloroquinazolines can then be further functionalized. For instance, reaction with sodium azide (B81097) can lead to the formation of tetrazolo[1,5-c]quinazolines. mdpi.com

Table 4: Synthesis of Quinazolinyl-Styryl Derivatives

PrecursorReagentsReaction TypeProductReference
3-Aryl-2-methyl-4(3H)-quinazolinone, Aromatic aldehydeAcetic anhydride, Zinc chlorideKnoevenagel condensation3-Aryl-2-styryl substituted-4(3H)-quinazolinone nih.gov
(E)-6-Bromo-2-styrylquinazolin-4(3H)-onePhosphoryl chloride, TriethylamineChlorination-dehydration6-Bromo-4-chloro-2-styrylquinazoline mdpi.com
6-Bromo-4-chloro-2-styrylquinazolineSodium azideAzidation/Cyclization9-Bromo-5-styryltetrazolo[1,5-c]quinazoline mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of individual atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. nih.govdntb.gov.ua The vinyl protons of the styryl group are also expected in this region, with their coupling constants providing information about the stereochemistry of the double bond.

Table 1: Representative ¹H NMR Data for Related Quinoline Derivatives

CompoundProtonChemical Shift (δ, ppm)
(E)-2-(4-chlorostyryl)quinoline rsc.orgAromatic/Vinyl7.30-8.06 (m)
2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid ijcps.orgAromatic/Vinyl/COOH7.20-14.27 (m)

Note: 'm' denotes a multiplet. Data is for related compounds and should be considered as indicative for "Quinoline, 4-(p-chlorostyryl)-".

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. Aromatic and vinyl carbons typically resonate in the range of δ 110-160 ppm. rsc.orgnih.gov

For the related compound, (E)-2-(4-chlorostyryl)quinoline, the ¹³C NMR spectrum shows signals at δ 119.4, 126.3, 127.4, 127.5, 128.4, 129.0, 129.2, 129.5, 129.8, 133.0, 134.3, 135.0, 136.4, 148.2, and 155.6 ppm. rsc.org In the case of 2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid, the carbon signals, including the carboxylic carbon, are observed at δ 118.78, 119.93, 123.54, 125.21, 126.43, 127.24, 128.93, 129.85, 130.33, 131.78, 135.12, 136.03, 136.73, 148.38, 150.83, 156.45, and 167.98 ppm. ijcps.org

Table 2: Representative ¹³C NMR Data for Related Quinoline Derivatives

CompoundChemical Shifts (δ, ppm)
(E)-2-(4-chlorostyryl)quinoline rsc.org119.4, 126.3, 127.4, 127.5, 128.4, 129.0, 129.2, 129.5, 129.8, 133.0, 134.3, 135.0, 136.4, 148.2, 155.6
2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid ijcps.org118.78, 119.93, 123.54, 125.21, 126.43, 127.24, 128.93, 129.85, 130.33, 131.78, 135.12, 136.03, 136.73, 148.38, 150.83, 156.45, 167.98

Note: Data is for related compounds and should be considered as indicative for "Quinoline, 4-(p-chlorostyryl)-".

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful technique for the characterization of fluorine-containing compounds. However, as the chemical structure of "Quinoline, 4-(p-chlorostyryl)-" does not include any fluorine atoms, this technique is not applicable for its direct characterization.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule. For a derivative, ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate, characteristic FT-IR absorption bands have been reported. nih.gov These include N-H stretching at 3377 cm⁻¹, C=O stretching at 1716 cm⁻¹, C=N stretching at 1583 cm⁻¹, vinyl C=C stretching at 1488 cm⁻¹, aromatic C=C stretching at 1455 and 1434 cm⁻¹, and a trans =C-H bend at 964 cm⁻¹. nih.gov For another related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, a –C=N– stretching vibration is observed at 1619 cm⁻¹. mdpi.com

Table 3: Representative FT-IR Data for a Related Quinoline Derivative

Functional GroupWavenumber (cm⁻¹)
N-H stretch3377
C=O stretch1716
C=N stretch1583
C=C (vinyl) stretch1488
C=C (aromatic) stretch1455, 1434
=C-H (trans) bend964

Source: nih.gov. Data is for ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While specific Raman data for "Quinoline, 4-(p-chlorostyryl)-" is not available in the provided search results, studies on related quinoline derivatives indicate that prominent bands for porphyrin stretching can be observed, which are sensitive to molecular interactions. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula of "Quinoline, 4-(p-chlorostyryl)-" is C₁₇H₁₂ClN. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule with high confidence. For the derivative ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate, the calculated mass for the protonated molecule [M+H]⁺ was found to be 454.1317, which is in excellent agreement with the required mass for the formula C₂₇H₂₀ClN₃O₂. nih.gov This level of accuracy is crucial for confirming the identity of newly synthesized compounds. nih.goviucr.org

Table 4: Mass Spectrometry Data for Quinoline, 4-(p-chlorostyryl)- and a Related Derivative

CompoundFormulaMass TypeCalculated m/zFound m/z
Quinoline, 4-(p-chlorostyryl)-C₁₇H₁₂ClNMolecular Weight265.74N/A
Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate nih.govC₂₇H₂₀ClN₃O₂HRMS [M+H]⁺454.1317454.1317

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Conjugated systems, such as the one present in "Quinoline, 4-(p-chlorostyryl)-," typically exhibit strong absorption in the UV-Vis region. The absorption maxima (λ_max) are characteristic of the chromophore and can be influenced by substituents and the solvent. rjptonline.orgresearchgate.net

For quinoline derivatives, absorption bands are generally observed in the range of 280 to 510 nm. researchgate.net In a study of related quinoline-based hydrazone derivatives, UV absorption maxima (λ_max) were reported in the range of 381-388 nm. ekb.eg Another study on a pyrrolo[2,1-a]isoquinoline (B1256269) derivative, which also contains an extended conjugated system, showed multiple electronic transitions at 220, 272, 286, 298, 358, 397, 414, and 444 nm. mdpi.com These findings suggest that "Quinoline, 4-(p-chlorostyryl)-" is expected to have significant absorption in the UV-A and possibly the near-visible region due to its extended π-system.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Supramolecular Arrangement Analysis

While a crystal structure for the specific compound "Quinoline, 4-(p-chlorostyryl)-" is not detailed in the reviewed literature, extensive crystallographic studies have been performed on its close derivatives. For instance, the structure of {2-[(E)-4-bromostyryl]-4-[(E)-4-chlorostyryl]quinolin-3-yl}(phenyl)methanone was fully characterized, revealing variations in the orientation of the 4-arylvinyl units. iucr.orgnih.gov In this derivative, a single C—H⋯O hydrogen bond links the molecules into cyclic centrosymmetric dimers. iucr.orgnih.gov

Another closely related compound, ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate, was synthesized and its structure determined by single-crystal X-ray diffraction. researchgate.netiucr.org This analysis confirmed the formation of a three-dimensional supramolecular assembly generated by a combination of N—H⋯O and C—H⋯π hydrogen bonds. researchgate.net

These studies underscore the power of XRD in elucidating not only the molecular structure but also the intricate intermolecular interactions that govern the solid-state properties of 4-styrylquinoline derivatives.

Table 1: Crystallographic Data for a Derivative of Quinoline, 4-(p-chlorostyryl)-

Parameter Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate researchgate.netiucr.org
Chemical Formula C₂₇H₂₀ClN₃O₂
Crystal System Triclinic
Space Group P-1
Supramolecular Assembly Three-dimensional framework via N—H⋯O and C—H⋯π hydrogen bonds. researchgate.net

Photoluminescence (PL) Spectroscopy and Fluorescence Emission Analysis

Photoluminescence (PL) spectroscopy is a non-destructive technique that probes the electronic properties of materials. renishaw.com It involves the excitation of a molecule to a higher electronic state via photon absorption, followed by the emission of light as it relaxes back to the ground state. renishaw.com This emission, known as fluorescence (for fast processes) or phosphorescence (for slower processes), provides valuable information about the material's electronic structure and excited-state behavior. renishaw.com

For quinoline derivatives, fluorescence is a key characteristic, heavily influenced by the molecular structure, substituents, and the surrounding environment (e.g., solvent polarity). researchgate.netnih.gov The conjugated system of 4-styrylquinolines gives rise to their fluorescent properties. ontosight.ai Studies on various quinoline-based compounds show that their emission spectra can be finely tuned. nih.gov For example, the introduction of different electron-donating or electron-withdrawing substituents can shift the emission wavelength, resulting in colors spanning from blue to orange. mdpi.com

The solvent environment also plays a critical role. In many quinoline derivatives, an increase in solvent polarity can cause a bathochromic (red) shift in both absorption and emission maxima. researchgate.net This solvatochromic effect is often indicative of a charge-transfer character in the excited state. researchgate.net For some quinoline-based gelators, fluorescence emission can be significantly different in the solution state versus the gel state, with shifts in the emission peaks indicating changes in molecular aggregation and conformation. mdpi.com

Table 2: Illustrative Photophysical Properties of Quinoline Derivatives

Compound Type Excitation λ (nm) Emission λ (nm) Solvent/State Key Observation
Quinoline-based Gelator mdpi.com ~365 423 → 537 1,4-dioxane Ratiometric sensing of Zn²⁺ with a new emission peak appearing.
Styrylquinoline Copolymer mdpi.com 340 ~494 Thin Film Emission peak attributed to the styrylquinoline moiety.
Substituted Quinolines scielo.br ~330 ~400 Ethanol (B145695) Typical emission band for the quinoline core.
DMAQ Derivative nih.gov 405 482 → 593 Various Emission is strongly red-shifted by electron-withdrawing groups.

Time-Resolved Spectroscopy for Excited State Dynamics

To understand the complete photophysical profile of a molecule, it is essential to study the fate of the excited state over time. Time-resolved spectroscopy techniques, such as femtosecond transient absorption (fs-TA) and fluorescence up-conversion, allow researchers to monitor the ultrafast processes that occur on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales following photoexcitation. rsc.orgpsu.edu These methods provide direct insight into excited-state dynamics, including energy transfer, charge transfer, and conformational changes. umich.eduresearchgate.net

For molecules like 4-styrylquinolines, these techniques can elucidate complex photoreactive mechanisms. researchgate.net Studies on related systems reveal processes such as excited-state intramolecular proton transfer (ESIPT), which can occur on a picosecond timescale. nih.govruc.dk For example, in certain protonated quinoline derivatives, ESIPT involves overcoming a potential energy barrier and is responsible for dual fluorescence emission. nih.gov

In trans-[4-(4′-dimethylaminostyryl)] pyridine (B92270) N-oxide, a structurally analogous compound, femtosecond up-conversion experiments have been used to investigate the influence of the solvent on the excited state. researchgate.net The findings pointed to dynamics involving excited-state solvation and hydrogen bond-assisted charge transfer processes. researchgate.net Similarly, investigations into other complex organic chromophores have used time-resolved infrared (TRIR) spectroscopy to identify the formation and lifetime of transient species like polarons, which are crucial for photocatalytic activity. researchgate.net These advanced techniques are indispensable for mapping the energy dissipation pathways of photo-excited styrylquinoline derivatives. rsc.org

Electron Circular Dichroism (ECD) Spectroscopy

Electron Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to study chiral molecules—molecules that are non-superimposable on their mirror images. nih.govrsc.org ECD measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational properties of chiral compounds in solution. nih.govdiva-portal.org

While "Quinoline, 4-(p-chlorostyryl)-" itself is an achiral molecule, ECD spectroscopy would be a critical tool for the characterization of any of its chiral derivatives. If a stereogenic center were introduced into the molecule, the resulting enantiomers would produce nearly mirror-image ECD spectra. nih.gov Typically, one enantiomer (e.g., the R isomer) would exhibit a positive absorption signal (a positive Cotton effect), while the other (the S isomer) would show a negative signal at the same wavelength. nih.gov

The intensity of the ECD signal is directly proportional to the enantiomeric excess of the sample, making it a facile method for determining enantiopurity. nih.gov Although no specific ECD studies on chiral derivatives of "Quinoline, 4-(p-chlorostyryl)-" were found in the reviewed literature, the technique remains highly relevant for the broader class of substituted quinolines, where chirality can be a key factor in biological activity. nih.govresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. edax.comsci-hub.se It is often integrated with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). dp.techresearchgate.net The method works by bombarding a sample with a focused electron beam, which excites electrons in the sample's atoms. As these electrons relax to their ground state, they emit X-rays with energies characteristic of the elements present. sci-hub.se

EDS provides a qualitative and semi-quantitative analysis of the elemental composition of the material being studied. edax.com For the compound "Quinoline, 4-(p-chlorostyryl)-" (C₁₇H₁₂ClN), an EDS analysis would be used to confirm the presence of its constituent elements. The resulting spectrum would be expected to show distinct peaks corresponding to carbon (C), nitrogen (N), and chlorine (Cl). Hydrogen (H) is generally not detectable by standard EDS systems. This technique is particularly useful for verifying the elemental makeup of synthesized materials and detecting any inorganic impurities. researchgate.netresearchgate.net

Table 3: Expected Elemental Signature for Quinoline, 4-(p-chlorostyryl)- in EDS

Element Symbol Expected Presence Notes
Carbon C Yes Major component of the quinoline and styryl backbone.
Nitrogen N Yes Present in the quinoline heterocyclic ring.
Chlorine Cl Yes Present as the para-substituent on the styryl ring.
Hydrogen H Yes Not typically detectable by EDS.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT has become a standard method in quantum chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems, including quinoline (B57606) derivatives. DFT methods are employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. For studying excited-state properties, such as UV-Vis absorption spectra, TD-DFT is the preferred approach.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined. For quinoline derivatives, this process involves calculating the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms. DFT methods, often using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are widely used for this purpose.

The optimized geometry of Quinoline, 4-(p-chlorostyryl)- would reveal the planarity of the quinoline and chlorostyryl moieties and the preferred orientation of these two groups relative to each other. The piperazinyl ring in similar complex quinoline structures has been shown to adopt a chair conformation. Conformational analysis would explore different possible spatial arrangements (conformers) of the molecule and their relative energies to identify the most stable conformer. For instance, in related dihydrobenzo[g]pyrimido[4,5-b]quinoline-triones, the dihydropyridine (B1217469) ring was found to have a boat conformation.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity and optical behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is also associated with the molecule's ability to transfer charge internally, which is fundamental to its electronic and optical properties. For quinoline derivatives, the distribution of HOMO and LUMO orbitals across the molecule indicates the regions most involved in electron donation and acceptance, respectively.

Below is a representative data table illustrating the type of information obtained from FMO analysis for quinoline derivatives.

Computational ParameterDescriptionTypical Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity.
Chemical Potential (µ) µ = (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from a stable system.
Global Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to charge transfer. Harder molecules have larger energy gaps.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Theoretical Prediction of Spectroscopic Properties (Simulated IR, UV-Vis, ECD Spectra)

Computational methods can predict various spectroscopic properties, providing valuable data for comparison with experimental results.

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum and are used to identify the functional groups present in the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between the ground state and excited states. These calculations yield the absorption wavelengths (λmax) and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The solvent environment can also be modeled to predict solvatochromic shifts.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, TD-DFT can be used to simulate ECD spectra, which provides information about the stereochemistry of the molecule.

Molecular Charge Distribution Analysis

Understanding how charge is distributed within a molecule is essential for predicting its electrostatic interactions and reactive sites.

Mulliken Population Analysis: This is a common method for estimating the partial atomic charges on each atom in a molecule. It partitions the total electron density among the atoms, providing a picture of charge distribution. However, it is known to be sensitive to the choice of basis set.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

Non-Linear Optical (NLO) Properties Prediction

Molecules with specific electronic characteristics, such as large π-conjugated systems with donor and acceptor groups, can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. DFT calculations can predict key NLO parameters:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Computational screening of molecules for high hyperpolarizability values is a crucial step in the design of new NLO materials. The calculated values are often compared to those of a standard NLO material like urea.

Quantum Chemical Modeling of Photochemical Reaction Mechanisms

Quantum chemical methods are also employed to investigate the mechanisms of photochemical reactions, which are initiated by the absorption of light. For quinoline derivatives, this can involve studying processes like photoisomerization, photoaddition, or photorearrangement.

Computational modeling can map out the potential energy surfaces of the molecule in its excited states. This allows researchers to identify reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. For example, studies on other quinoline systems have elucidated mechanisms for photo-induced Hofmann-Martius rearrangements, identifying key intermediates and the timescales of bond cleavage and formation. Such investigations can also explain why certain derivatives undergo specific photoreactions, such as photolysis versus rearrangement, by analyzing the dynamics of their excited states.

Enthalpy Calculations for Photocyclization Reactions

The photocyclization of styrylquinolines is a key photochemical reaction that leads to the formation of benzo[i]phenanthridine derivatives. Computational chemistry provides essential tools to investigate the thermodynamics of this process. Quantum-chemical calculations are employed to determine the enthalpy of the cyclization reaction (ΔH), offering insights into the reaction's energetic feasibility.

For derivatives of 4-styrylquinoline, it has been observed that substituents on the styryl moiety can influence the quantum yield of photocyclization. Theoretical calculations help to understand these effects by dissecting the energetic landscape of the reaction. The process typically involves the photoisomerization of the trans-isomer to the cis-isomer, followed by the cyclization of the cis-isomer to form a dihydrophenanthridine intermediate, which then oxidizes to the final aromatic product.

Quantum-chemical calculations have been used to analyze the enthalpy of the cyclization step for various 4-styrylquinoline derivatives. These studies concluded that the observed substituent effects are related to their influence on both the photocyclization reaction itself and the thermal stability of the primary dihydro-product. researchgate.net For instance, electron-donating substituents have been found to decrease the quantum yield of the reaction under steady-state photolysis. researchgate.net

Table 1: Theoretical Enthalpy Calculation Overview for Photocyclization

Reaction Step Computational Method Key Parameter Influence of Substituents
cis-isomer cyclization Quantum-chemical calculations Reaction Enthalpy (ΔH) Affects the energetic favorability of the cyclization step.

Theoretical Analysis of Photocyclization Product Stability

Computational studies, including the analysis of frontier molecular orbitals (FMOs) of the cis-isomer, are used to assess the stability of these intermediates. researchgate.net The electronic properties and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity and subsequent reaction pathways. The stability of the dihydro-intermediate is crucial, as its rearomatization to the final benzo[i]phenanthridine product competes with potential reverse reactions. Theoretical models suggest that substituents on the styryl ring can significantly modulate the stability of this intermediate, thereby affecting the final product yield. researchgate.net

Advanced Molecular Modeling for Structure-Function Relationships

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. For quinoline derivatives, including styrylquinolines, docking studies have been extensively used to explore their potential as inhibitors for various biological targets such as kinases, proteases, and other enzymes involved in cancer and infectious diseases. physchemres.orgnih.govmdpi.comtandfonline.com

The process involves placing the ligand into the binding site of the protein and calculating a docking score, which represents the binding energy. For example, styrylquinoline derivatives have been docked into the active site of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase to predict their inhibitory potential. tandfonline.com These studies reveal key interactions, such as:

Hydrogen bonds: Formed with specific amino acid residues in the active site.

Hydrophobic interactions: Often involving the quinoline and phenyl rings interacting with nonpolar residues. tandfonline.com

π-π stacking: Aromatic ring interactions with residues like tyrosine or tryptophan. mdpi.com

Table 2: Example of Molecular Docking Results for a Styrylquinoline Derivative with EGFR Kinase

Ligand Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Compound 4b EGFR -20.89 Val702, Leu694, Leu820 Hydrophobic
Compound 3a EGFR -18.54 Not specified Not specified
Erlotinib (Reference) EGFR -29.01 Not specified Not specified

Data synthesized from a study on 2-styrylquinolines. tandfonline.com

These predictions help in rationalizing the structure-activity relationships and guide the design of more potent inhibitors.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations are performed on the docked complexes to validate the binding mode and to understand the conformational changes that may occur upon ligand binding. physchemres.orgnih.govmdpi.comnih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the structural stability of the complex. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, confirming the stability of key interactions. nih.gov

For quinoline derivatives, MD simulations have been used to confirm the stability of their complexes with targets like SARS-CoV-2 Mpro and various kinases. nih.govmdpi.com These studies often show that the protein-ligand complex remains stable throughout the simulation (e.g., 100 ns), validating the interactions predicted by docking. mdpi.comnih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design approach used when the 3D structure of the target is unknown or to identify novel scaffolds from large compound libraries. nih.govcreative-biolabs.com A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a ligand to bind to a specific target.

For quinoline-based compounds, pharmacophore models have been developed to identify the key structural features responsible for their biological activity, such as α-glucosidase inhibition. nih.gov The process involves:

Training Set Selection: A set of active molecules is chosen.

Feature Identification: Common chemical features among the active molecules are identified.

Model Generation and Validation: A 3D arrangement of these features is generated and validated using a test set of molecules with known activities.

The validated pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds that match the pharmacophoric features, leading to the discovery of new potential drug candidates.

Chemometric Analysis for Elucidating Structure-Biological Activity Regularities

Chemometric methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netneliti.comnanobioletters.com This approach is vital for understanding which physicochemical properties (descriptors) are important for a compound's function and for predicting the activity of newly designed molecules. nih.govnanobioletters.com

For quinoline and styrylquinoline derivatives, 2D and 3D-QSAR models have been developed to understand their anticancer and antifungal activities. physchemres.orgneliti.comphyschemres.org These models use various descriptors:

Topological: Describing atomic connectivity.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Quantum Chemical: Like HOMO/LUMO energies and dipole moment. walisongo.ac.id

Steric and Electrostatic Fields (in 3D-QSAR): As used in CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). physchemres.orgphyschemres.org

Table 3: Common Descriptors Used in QSAR Models for Quinoline Derivatives

Descriptor Type Example Descriptor Property Represented
Physicochemical cLogP Lipophilicity/hydrophobicity
Quantum Chemical Dipole Moment Polarity and charge distribution
Quantum Chemical E-LUMO / E-HOMO Electron accepting/donating ability
Steric (3D-QSAR) CoMFA Steric Fields Molecular shape and size

The resulting QSAR equations provide a quantitative understanding of the structure-activity regularities, enabling the prediction of activity for novel compounds and guiding the optimization of lead molecules. neliti.comnanobioletters.com For instance, studies have shown that lipophilicity (cLogP) can be a key determinant of the antifungal activity of certain quinoline derivatives. neliti.com

Photophysical Phenomena and Photochemistry of Quinoline, 4 P Chlorostyryl

Investigation of Photoisomerization Mechanisms: Trans-Cis Isomerization Pathways

Upon absorption of light, trans-Quinoline, 4-(p-chlorostyryl)- is excited to a higher electronic state, initiating the process of photoisomerization. This process involves the rotation around the ethylenic double bond to form the cis-isomer. The generally accepted mechanism for stilbene-like molecules, including styrylquinolines, suggests that the molecule in the excited singlet state (S₁) twists around the central double bond towards a "perpendicular" conformation. This twisted intermediate is energetically favorable for non-radiative decay back to the ground state (S₀), where it can relax to either the trans (E) or cis (Z) isomeric form.

For styrylquinolines, the presence of the nitrogen atom in the quinoline (B57606) ring introduces additional complexity to the potential energy surfaces of the excited states. In neutral alcohol solutions, 4-styrylquinoline derivatives with halogen substituents, such as a p-chloro group, undergo reversible trans-cis photoisomerization. researchgate.net The process can be generally represented as:

trans-Isomer + hν → [Excited State] → cis-Isomer*

The efficiency of this isomerization is dependent on the nature of the excited state and the solvent environment. For some styrylquinoline derivatives, it has been observed that electron-donor substituents on the styryl moiety can increase the quantum yield of trans-cis photoisomerization, which is attributed to the stabilization of an intermediate zwitterionic perpendicular conformer. researchgate.net

Photocyclization Reactions and Subsequent Oxidation Processes to Benz[i]phenanthridines

A key photochemical reaction of 4-styrylquinolines is their photocyclization to form benz[i]phenanthridines. This reaction typically proceeds from the cis-isomer, which, upon further photoexcitation or from the same excited state as isomerization, undergoes an intramolecular cyclization. The initial product of this cyclization is a dihydrobenz[i]phenanthridine intermediate. This intermediate is often unstable and is subsequently oxidized to the aromatic benz[i]phenanthridine. The oxidation can occur via various pathways, including reaction with dissolved oxygen in the solution.

trans-Isomer ⇌ cis-Isomer (Photoisomerization)

cis-Isomer + hν → [Excited State] → Dihydrobenz[i]phenanthridine* (Photocyclization)

Dihydrobenz[i]phenanthridine + [O] → Benz[i]phenanthridine (Oxidation)

For several 4-styrylquinoline derivatives, including those with halogen substituents, the primary product of photocyclization, dihydrobenz[i]phenanthridine, has been spectrally detected. researchgate.net The attempted photocyclization of 2-styrylquinoline (B1231325), a related isomer, failed to yield cyclized products, highlighting the influence of the styryl group's position on the quinoline ring on the photochemical reactivity. rsc.org

Determination of Quantum Yields for Photoisomerization and Photocyclization

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific process divided by the number of photons absorbed. fiveable.me The determination of quantum yields for the photoisomerization and photocyclization of styrylquinolines involves careful spectroscopic measurements and analysis. nih.govresearchgate.net

For 4-styrylquinoline derivatives substituted with fluorine and chlorine atoms in the para-position of the styryl moiety, the quantum yields of trans-cis photoisomerization in neutral alcohol solutions are reported to be close to 0.5. researchgate.net In contrast, the quantum yields for the subsequent photocyclization of the cis-isomers to benz[i]phenanthridines are significantly lower, not exceeding 0.01. researchgate.net This indicates that while photoisomerization is a highly efficient process for these compounds, photocyclization is a minor deactivation pathway for the excited cis-isomer.

The following table summarizes the reported quantum yields for related 4-styrylquinoline derivatives.

CompoundPhotoisomerization Quantum Yield (Φt-c)Photocyclization Quantum Yield (Φcyc)Solvent
4-(p-fluorostyryl)quinoline~ 0.5< 0.01Alcohol
4-(p-chlorostyryl)quinoline~ 0.5 researchgate.net< 0.01 researchgate.netAlcohol

Note: The provided data is for related compounds and serves as an estimation for Quinoline, 4-(p-chlorostyryl)-.

Influence of Substituents on Photochemical Reactivity and Pathways

Substituents on the styryl moiety of 4-styrylquinolines play a crucial role in dictating the photochemical behavior of these molecules. The electronic nature of the substituent can significantly influence the quantum yields of both photoisomerization and photocyclization.

Studies on various 4-styrylquinoline derivatives have shown that electron-donating substituents tend to reduce the quantum yield of photocyclization. researchgate.net This effect is thought to be related to the influence of the substituent on both the photocyclization reaction itself and the thermal stability of the initially formed dihydrobenzo[i]phenanthridine intermediate. researchgate.net

Conversely, for 2-styrylquinoline derivatives, electron-donor substituents in the styryl moiety have been found to increase the quantum yield of trans-cis photoisomerization. researchgate.net The presence of a p-chloro substituent, which is an electron-withdrawing group, is expected to influence the electronic distribution in the excited state and thereby affect the rates and efficiencies of the competing photochemical and photophysical deactivation pathways. The luminescent properties of styrylquinolines can be tuned by varying the substituting group, leading to emissions ranging from blue to white light. mdpi.com

Solvatochromic Behavior in Absorption and Emission Spectra

There is no specific information detailing the solvatochromic behavior of Quinoline, 4-(p-chlorostyryl)- in its absorption and emission spectra across a range of solvents. Generally, styrylquinoline derivatives can exhibit solvatochromism, where the position of their absorption and emission bands shifts with the polarity of the solvent. nih.govscielo.br For instance, some 2-styrylquinolines show a red shift in their emission spectra in less polar environments. nih.gov However, without experimental data for Quinoline, 4-(p-chlorostyryl)-, a quantitative analysis of its solvatochromic properties cannot be provided.

Thermally Activated Delayed Fluorescence (TADF) Investigations

No investigations into the thermally activated delayed fluorescence (TADF) of Quinoline, 4-(p-chlorostyryl)- were found in the searched literature. TADF is a mechanism observed in some organic molecules that allows for the harvesting of triplet excitons for light emission and is of interest for applications such as organic light-emitting diodes (OLEDs). rsc.orgd-nb.infonih.gov Studies have explored TADF in various quinoline-based emitters, but none have specifically reported on the TADF characteristics of Quinoline, 4-(p-chlorostyryl)-. rsc.orgd-nb.info

Advanced Derivatization and Chemical Modification Strategies

Strategies for Enhancing Analytical Performance in Chromatographic Techniques

Derivatization is a key strategy to improve the chromatographic behavior and detectability of analytes. For "Quinoline, 4-(p-chlorostyryl)-", which possesses a quinoline (B57606) core, a styryl linkage, and a chlorophenyl group, several derivatization approaches can be hypothesized to enhance its analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For High-Performance Liquid Chromatography (HPLC):

The introduction of a fluorescent tag or a UV-absorbing chromophore can significantly enhance detection sensitivity. researchgate.net

Pre-column derivatization: This involves reacting the analyte with a derivatizing agent before its introduction into the HPLC system. Reagents that could potentially react with a functionalized "Quinoline, 4-(p-chlorostyryl)-" (e.g., one modified to contain a hydroxyl or amino group) include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines, and phenolic hydroxyl groups to produce highly fluorescent derivatives.

9-fluorenylmethyl chloroformate (Fmoc-Cl): Reacts with primary and secondary amines to yield fluorescent derivatives.

Benzoyl chloride: Can be used to derivatize primary and secondary amines, enhancing UV detection.

Post-column derivatization: The derivatizing agent is introduced after the chromatographic separation and before detection. This approach is beneficial when the original compound has better chromatographic properties than its derivatized form.

For Gas Chromatography (GC):

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. sigmaaldrich.comjfda-online.comresearchgate.net Common derivatization methods that could be applied to a functionalized "Quinoline, 4-(p-chlorostyryl)-" include:

Silylation: This is one of the most common derivatization techniques in GC. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with active hydrogens in hydroxyl, carboxyl, and amino groups to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Acylation: This method involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with hydroxyl and amino groups to form stable and volatile derivatives.

Alkylation: This technique converts acidic hydrogens into alkyl groups. Esterification of carboxylic acids is a common example.

Chromatographic TechniqueDerivatization StrategyPotential ReagentTarget Functional Group (on modified Quinoline, 4-(p-chlorostyryl)-)
HPLCPre-column fluorescent labelingDansyl chlorideAmino, Phenolic Hydroxyl
HPLCPre-column fluorescent labelingFmoc-ClAmino
HPLCPre-column UV enhancementBenzoyl chlorideAmino
GCSilylationBSTFAHydroxyl, Carboxyl, Amino
GCAcylationTFAAHydroxyl, Amino

Chemical Modifications for Improved Reactivity and Selectivity in Synthesis

Modifications to the "Quinoline, 4-(p-chlorostyryl)-" structure can be undertaken to enhance its reactivity and selectivity for subsequent synthetic transformations. These modifications can target the quinoline ring, the styryl double bond, or the chlorophenyl ring.

Activation of the Quinoline Ring: The quinoline nucleus can be activated towards nucleophilic attack by conversion to its N-oxide. This modification increases the electrophilicity of the C2 and C4 positions, facilitating the introduction of various substituents.

Functionalization of the Styryl Double Bond: The double bond of the styryl group is susceptible to various addition reactions. For instance, epoxidation followed by ring-opening can introduce vicinal diols, which can be further functionalized. Dihydroxylation using reagents like osmium tetroxide can also yield diols.

Modification of the Quinoline Core: Electrophilic substitution reactions on the quinoline ring, such as nitration or halogenation, can introduce functional groups that serve as handles for further modifications. uop.edu.pkresearchgate.net These reactions typically occur on the benzene (B151609) ring portion of the quinoline system.

Microwave-Assisted Derivatization Techniques for Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. These benefits are attributed to the efficient and uniform heating of the reaction mixture.

Microwave irradiation can be effectively employed in various derivatization reactions of quinoline compounds. For instance, the synthesis of styrylquinolines themselves can be achieved under microwave conditions, often leading to shorter reaction times and higher yields compared to conventional heating methods. Microwave-assisted synthesis of quinoline derivatives has been reported for various reactions, including heterocyclizations and coupling reactions.

A study on the synthesis of 2-styrylquinoline-4-carboxylic acids utilized microwave irradiation to achieve short reaction times and good yields. This suggests that derivatization of a pre-existing "Quinoline, 4-(p-chlorostyryl)-" scaffold, for instance, by introducing a carboxylic acid group, could be optimized using microwave technology.

Alkyl Chloroformate-Mediated Derivatization Protocols

Alkyl chloroformates are versatile reagents used for the derivatization of various functional groups, particularly amines and carboxylic acids. wikipedia.org These reactions are typically rapid and can often be performed in aqueous media. researchgate.net

For a modified "Quinoline, 4-(p-chlorostyryl)-" containing an amino group, reaction with an alkyl chloroformate would yield a carbamate (B1207046) derivative. This derivatization can improve its chromatographic properties by increasing its hydrophobicity and volatility. wikipedia.org

If the "Quinoline, 4-(p-chlorostyryl)-" backbone is modified to include a carboxylic acid, it can react with an alkyl chloroformate to form a mixed anhydride. This activated intermediate can then be reacted with an alcohol or an amine to produce esters or amides, respectively. wikipedia.org

ReagentTarget Functional GroupProduct
Alkyl ChloroformateAmino GroupCarbamate
Alkyl ChloroformateCarboxylic AcidMixed Anhydride

Sulfonation Derivatization Approaches

Sulfonation of the quinoline ring is a potential derivatization strategy. The introduction of a sulfonic acid group (-SO3H) can significantly alter the polarity and solubility of the molecule.

Electrophilic sulfonation of quinoline typically occurs on the benzene ring, at positions 5 and 8, and requires harsh conditions such as fuming sulfuric acid at high temperatures. uop.edu.pkresearchgate.net The resulting quinolinesulfonic acids are highly polar and water-soluble.

Alternatively, sulfonyl chlorides can be introduced onto the quinoline ring. For example, quinoline N-oxides can react with aryl sulfonyl chlorides in the presence of a copper catalyst to yield sulfonylated quinoline N-oxides. acs.org This method offers a regioselective approach to sulfonation under milder conditions. The resulting sulfonylated derivative could then be used in further synthetic steps.

Specific Labeling Strategies for Carboxyl Functional Groups

Should "Quinoline, 4-(p-chlorostyryl)-" be functionalized with a carboxyl group, numerous labeling strategies become available for analytical purposes. The synthesis of quinoline-4-carboxylic acids is a well-established process. acs.orgnih.gov

Fluorescent Labeling: The carboxyl group can be activated, for example, by conversion to an acyl chloride or by using a carbodiimide (B86325) coupling agent, and then reacted with a fluorescent amine or alcohol. This introduces a highly sensitive fluorescent tag for detection in HPLC.

Esterification for GC Analysis: The carboxylic acid can be converted to a more volatile ester for GC analysis. This can be achieved using various esterification agents, such as diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst.

Isotopic Labeling: For mass spectrometry-based quantification, the carboxyl group can be labeled with stable isotopes. For example, esterification with an isotopically labeled alcohol (e.g., ¹³CH₃OH) would introduce a mass tag that can be distinguished from the unlabeled compound.

In Vitro Biological Activity Mechanisms of Quinoline, 4 P Chlorostyryl and Its Analogues

Investigation of In Vitro Antineoplastic Cellular Mechanisms

Quinoline (B57606) derivatives have demonstrated considerable antiproliferative effects through diverse mechanisms of action, highlighting the versatility of this heteroaryl unit for structural modifications in the development of anticancer agents. nih.gov

Inhibition of Proliferation in Specific Cancer Cell Lines

Quinoline, 4-(p-chlorostyryl)- and its analogues have shown significant inhibitory effects on the proliferation of various cancer cell lines. The cytotoxic activity of these compounds is often evaluated using assays like the MTS assay, which measures cell viability. For instance, a novel quinoline derivative, 91b1, exhibited a dose-dependent inhibitory effect on several cancer cell lines, including A549 (lung carcinoma), AGS (gastric adenocarcinoma), KYSE150, and KYSE450 (esophageal squamous cell carcinoma). nih.gov

The antiproliferative potential of styrylquinolines has been systematically studied. A series of these compounds were tested on wild-type colon cancer cells (HCT 116) and those with a p53 deletion. nih.gov The structure-activity relationship (SAR) analysis revealed that electron-withdrawing substituents in the styryl moiety and chelating properties in the quinoline ring are important for their anticancer activity. nih.gov

Furthermore, certain quinoline-based chalcones and 4,5-dihydropyrazoles have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. nih.gov One such compound displayed potent inhibition of the enzyme at a nanomolar concentration. nih.gov Similarly, novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinoline based molecules have been identified as PI3-kinase inhibitors, with one compound showing significant percentage inhibition. nih.gov

Interactive Table: Antiproliferative Activity of Quinoline, 4-(p-chlorostyryl)- Analogues

Compound/Analogue Cancer Cell Line(s) Observed Effect Key Findings
91b1 A549, AGS, KYSE150, KYSE450 Dose-dependent inhibition of proliferation Downregulation of Lumican expression nih.gov
Styrylquinolines HCT 116 (wild-type and p53 deletion) Inhibition of cell proliferation Importance of electron-withdrawing groups and chelating properties nih.gov
Quinoline-based chalcones MCF-7 Cell growth inhibition Potent EGFR inhibitors nih.gov
2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinoline derivative A549 Inhibition of cell proliferation PI3-kinase inhibition nih.gov

| Pyrazolo[4,3-f]quinoline derivatives | NUGC-3 and other cancer cell lines | Significant inhibition of cell proliferation | Cytotoxic effects at low micromolar concentrations mdpi.com |

Mechanisms of Tubulin Polymerization Inhibition

A significant mechanism through which Quinoline, 4-(p-chlorostyryl)- and its analogues exert their anticancer effects is by inhibiting tubulin polymerization. nih.govresearchgate.net Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. researchgate.net

Several quinoline derivatives have been designed and synthesized as novel tubulin inhibitors that target the colchicine (B1669291) binding site. nih.govresearchgate.net For example, a series of quinoline derivatives demonstrated notable antitumor activity against a panel of 60 cell lines, with some compounds showing potent inhibition of tubulin polymerization. nih.gov Docking studies have revealed that these compounds can interact effectively with key amino acids in the active site of tubulin. nih.gov

The inhibitory concentration (IC50) values for tubulin polymerization have been determined for various quinoline derivatives, with some compounds exhibiting activity comparable to the known tubulin inhibitor, colchicine. researchgate.net For instance, certain quinoline derivatives showed IC50 values for tubulin polymerization in the range of 13.29 to 24.73 µM. researchgate.net Novel quinazoline-4-tetrahydroquinoline analogues have also been developed as potent tubulin polymerization inhibitors, with one compound, 4a4, exhibiting antiproliferative activities in the nanomolar range and its binding to the colchicine site confirmed by co-crystal structure analysis. nih.gov

Cellular Cycle Modulation and Apoptosis Induction Pathways

Beyond inhibiting proliferation, Quinoline, 4-(p-chlorostyryl)- and its analogues can modulate the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov These are critical mechanisms for eliminating cancerous cells.

Styrylquinoline derivatives have been shown to induce cell cycle arrest and activate p53-independent apoptosis. nih.gov The mechanism of action for some of the most promising compounds involves the production of reactive oxygen species (ROS) and a subsequent change in the cellular redox balance. nih.gov

The induction of apoptosis by quinoline derivatives can occur through various pathways. For example, a novel quinazolinone derivative was found to induce cytochrome c-mediated apoptosis in human leukemia MOLT-4 cells. nih.gov This process was confirmed through multiple assays, including annexin-V staining, cell cycle analysis, and observation of mitochondrial membrane potential loss. nih.gov Furthermore, some synthetic bile acid derivatives, which share structural similarities with certain quinoline compounds, have been shown to induce apoptosis in various cancer cell lines through caspase activation and modulation of proteins like Bax and p21(WAF1/CIP1). nih.gov

Quinoline derivatives that inhibit tubulin polymerization often lead to cell cycle arrest in the G2/M phase, which is a common consequence of microtubule disruption. nih.govnih.gov This arrest prevents cancer cells from completing mitosis and ultimately triggers apoptosis.

Inhibition Mechanisms of Key Enzymes (e.g., Dihydrofolate Reductase, Thymidylate Synthase, Topoisomerase II, HIV Integrase)

The antineoplastic activity of Quinoline, 4-(p-chlorostyryl)- and its analogues also extends to the inhibition of key enzymes essential for cancer cell survival and proliferation.

Topoisomerase II: Quinolone antibacterials are known to target bacterial DNA topoisomerases. mdpi.com This mechanism has been explored in the context of cancer therapy. For instance, norfloxacin, a quinolone, converts E. coli topoisomerase IV into a poisonous adduct on DNA. nih.gov In cancer cells, the inhibition of human topoisomerase II can lead to DNA damage and cell death. Novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to possess inhibitory activity against topoisomerase I/IIα, contributing to their anticancer effects. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleic acids. nih.gov While research on the direct inhibition of DHFR by Quinoline, 4-(p-chlorostyryl)- is specific, the broader class of quinoline derivatives has been investigated for this activity. The principle of targeting DHFR is well-established in cancer chemotherapy with drugs like methotrexate. nih.gov

Elucidation of In Vitro Antimicrobial Efficacy and Mechanisms

In addition to their anticancer properties, quinoline derivatives have a long history of use as antimicrobial agents.

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Bacterial Strains

Quinolone antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Their primary mechanism of action involves the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. mdpi.com The inhibition of DNA gyrase is generally correlated with activity against Gram-negative bacteria, while the inhibition of topoisomerase IV is associated with activity against Gram-positive bacteria. mdpi.com

The structure of quinolone compounds plays a crucial role in their antibacterial spectrum. For example, modifications at the C7 position can enhance antimicrobial activity, with piperazine (B1678402) substitution often favoring activity against Gram-negative bacteria and pyrrolidine (B122466) substitution favoring activity against Gram-positive bacteria. mdpi.com

Recent studies have explored the antimicrobial potential of various quinoline derivatives. Quinolinequinones have shown significant activity, particularly against Gram-positive strains like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Some of these compounds exhibited minimal inhibitory concentrations (MIC) comparable to the reference drug cefuroxime (B34974). nih.gov

Furthermore, quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity and some antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov However, their activity against Gram-negative bacteria was generally limited. nih.gov The antibiotic nitroxoline, a quinoline derivative, has shown a broader activity spectrum than previously thought, including against multidrug-resistant Gram-negative bacteria, by perturbing metal homeostasis and affecting outer membrane integrity. biorxiv.org

Interactive Table: Antimicrobial Activity of Quinoline Analogues

Compound/Analogue Class Target Organisms Mechanism of Action Key Findings
Quinolone Antibiotics Gram-positive and Gram-negative bacteria Inhibition of DNA gyrase and topoisomerase IV mdpi.com Structure-dependent spectrum of activity mdpi.com
Quinolinequinones Primarily Gram-positive bacteria (S. aureus, S. epidermidis) Not fully elucidated, but potent growth inhibition Some compounds as effective as cefuroxime nih.gov
Quinoline-based hydroxyimidazolium hybrids Fungi, S. aureus, M. tuberculosis Not fully elucidated Potent anti-staphylococcal and anti-mycobacterial activity nih.gov

| Nitroxoline | Broad-spectrum, including multidrug-resistant Gram-negative bacteria | Perturbation of metal homeostasis, outer membrane disruption biorxiv.org | Synergizes with other antibiotics biorxiv.org |

Antifungal Mechanisms Against Specific Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans)

Halogenated quinoline (HQ) analogues have demonstrated notable antifungal properties against opportunistic fungal pathogens Candida albicans and Cryptococcus neoformans. In a study involving 19 different halogenated quinolines, several compounds exhibited significant activity. Specifically, four HQ analogues were found to inhibit the growth of C. albicans with a minimum inhibitory concentration (MIC) of 100 nM. nih.gov Against C. neoformans, the activity was even more pronounced, with 16 analogues showing effective inhibition at MICs ranging from 50 to 780 nM. nih.gov

The investigation into the mechanism of action suggests that these compounds exert their antifungal effects through an intracellular mode of action. nih.gov This is supported by the observation that active HQs were able to penetrate fungal cells, whereas an inactive analogue could not. nih.gov Furthermore, two of the HQ analogues demonstrated the ability to eradicate mature biofilms of both C. albicans and C. neoformans, with minimum biofilm eradication concentrations (MBEC) between 6.25 and 62.5 µM. nih.govresearchgate.net

The increasing incidence of fungal infections and the rise of drug resistance underscore the need for novel antifungal agents. nih.gov The promising in vitro activity of halogenated quinolines against both planktonic cells and biofilms of these significant fungal pathogens highlights their potential as a basis for the development of new antifungal treatments. nih.govresearchgate.net

Table 1: In Vitro Antifungal Activity of Halogenated Quinoline Analogues

Fungal PathogenNumber of Active AnaloguesMIC RangeMBEC Range
Candida albicans4100 nM6.25–62.5 µM
Cryptococcus neoformans1650–780 nM6.25–62.5 µM

Characterization of In Vitro Antimalarial Mechanisms

Quinolines, particularly 4-aminoquinoline (B48711) derivatives, have been a cornerstone of antimalarial research. Studies have shown that certain structural features are crucial for activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. nih.gov Key features for broad activity include a quinoline ring lacking alkyl substitution, a halogen (Cl, Br, or I) at the 7-position, and two protonatable nitrogen atoms—one at position 1 of the quinoline ring and another at the distal end of the side chain. nih.gov

In a comprehensive study of 108 4-aminoquinolines, 59 compounds were active against both CQS and CQR strains, with 50% inhibitory concentrations (IC50) of ≤25 nM. nih.gov The length of the side chain was also identified as a critical factor for activity against resistant parasites. nih.gov The ability of these compounds to accumulate in the acidic food vacuole of the parasite is a key aspect of their mechanism of action. nih.gov

The development of antimalarials with multistage activity is a key goal in combating malaria. Some novel compounds, while not direct analogues of 4-(p-chlorostyryl)quinoline, highlight the potential of quinoline-like scaffolds to act on various stages of the parasite's life cycle. For instance, the compound Calxinin has demonstrated potent activity against liver, erythrocyte, and mosquito (ookinete) stages of Plasmodium parasites. nih.gov It also shows significant gametocidal activity. nih.gov The mechanism of such multistage compounds can involve novel targets, such as the disruption of calcium homeostasis in the parasite. nih.gov While specific multistage data for "Quinoline, 4-(p-chlorostyryl)-" is not detailed in the provided results, the broader research on quinoline derivatives suggests that exploration of its activity beyond the blood stages is a worthwhile endeavor.

Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline Analogues Against P. falciparum

Strain TypeNumber of Active CompoundsIC50 RangeKey Structural Features for Broad Activity
Chloroquine-Susceptible (CQS)32 (active only against CQS)≤25 nM- 7-halogenated quinoline ring- Basic side chain
Chloroquine-Resistant (CQR)59 (active against both CQS & CQR)≤25 nM- Unsubstituted quinoline ring- Halogen at position 7- Protonatable nitrogen at position 1- Second protonatable nitrogen in side chain

Studies on In Vitro Antileishmanial Mechanisms (including studies on Leishmania strains and stages)

Styrylquinoline derivatives have been investigated for their potential as antileishmanial agents. In one study, four synthesized styrylquinolines were evaluated for their in vitro activity against Leishmania (Viannia) panamensis. semanticscholar.org Two of the compounds, 3b and 3c, were found to be active against intracellular amastigotes, with median effective concentrations (EC50) of 2.8 and 3.14 μg/mL, respectively. semanticscholar.org These compounds also exhibited cytotoxicity against human U-937 macrophages. semanticscholar.org

Other quinoline derivatives have also shown promise against various Leishmania species. For example, a chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was highly effective against L. infantum and L. amazonensis promastigotes and amastigotes. nih.gov This compound induced changes in the parasite's mitochondrial membrane potential and increased the production of reactive oxygen species. nih.gov Another study highlighted the antileishmanial activity of 2-substituted quinolines against Leishmania donovani, with one compound emerging as a candidate for in vivo evaluation due to its high in vitro activity and low toxicity. nih.gov

Table 3: In Vitro Antileishmanial Activity of Styrylquinoline Analogues Against L. (V) panamensis

CompoundEC50 (Intracellular Amastigotes)LC50 (U-937 Macrophages)Selectivity Index (SI)
3b2.8 μg/mL5.5 μg/mL1.96
3c3.14 μg/mL3.4 μg/mL1.08

Investigation of Growth-Regulatory Mechanisms in Plant Tissue Culture (e.g., Rhizogenesis in Paulownia Explants)

Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have demonstrated a significant stimulating effect on root formation (rhizogenesis) in Paulownia explants in vitro. medicine.dp.uaresearchgate.net Among the studied compounds, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was identified as the most potent stimulator of rhizogenesis compared to its corresponding acid form. medicine.dp.uaresearchgate.net

The structural features of these quinoline derivatives influence their growth-regulatory activity. The presence of alkoxy groups at the 6th position and a methyl group at the 2nd position of the quinoline ring were found to decrease the rhizogenesis-stimulating activity of the compounds. medicine.dp.uaresearchgate.net These findings are valuable for the selection and development of new, effective, and low-toxicity substances for promoting root growth in plant microclonal propagation. medicine.dp.uaresearchgate.net

Table 4: Effect of Quinoline Derivatives on Rhizogenesis in Paulownia Explants

Compound TypeEffect on RhizogenesisInfluence of Substituents
2-((6-R-quinolin-4-yl)thio)acetic acid derivativesHigh stimulating effect- Alkoxy groups at position 6 reduce activity- Methyl group at position 2 reduces activity
Sodium salt of 2-((quinolin-4-yl)thio)acetic acidGreatest stimulatorN/A

Materials Science Applications of Quinoline, 4 P Chlorostyryl and Its Polymer Analogues

Application in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Quinoline (B57606) derivatives, particularly those incorporating styryl moieties, have been recognized for their potential in the development of organic light-emitting diodes (OLEDs) due to their excellent luminescent and charge-transporting properties. The introduction of a p-chlorostyryl group at the 4-position of the quinoline ring influences the electronic and optical properties of the molecule, making it a candidate for use in the emissive layer of OLEDs.

Research into bis(8-hydroxyquinoline) zinc derivatives with a styryl group has demonstrated the impact of substituents on the electroluminescent properties. In a study involving such compounds dispersed in a poly(N-vinylcarbazole) (PVK) matrix, a device incorporating a chloro-substituted styryl quinoline derivative (ZnStq_Cl:PVK) was fabricated. This OLED exhibited strong electroluminescence with a distinct emission wavelength.

Device ConfigurationActive LayerElectroluminescence Maximum (nm)
ITO/PEDOT:PSS/Active Layer/AlZnStq_Cl:PVK587

Table 1: Electroluminescent properties of an OLED device incorporating a chloro-substituted styryl quinoline zinc complex dispersed in a PVK matrix. The device shows a characteristic yellow emission. nih.govresearchgate.net

The quinoline moiety itself is known to be an electron-deficient heterocycle, which, when combined with electron-rich molecules, can form efficient acceptor-donor systems that facilitate intramolecular charge transfer. This property is crucial for achieving efficient electroluminescence in OLEDs. The styryl group, on the other hand, contributes to the conjugation of the system, which can be tuned to achieve emission at different wavelengths. The presence of the chlorine atom, an electron-withdrawing group, on the styryl moiety further modifies the energy levels of the molecule, impacting the color and efficiency of the emitted light. mdpi.com

Utilization as Photosensitive Materials in Advanced Technologies

The styrylquinoline framework is inherently photosensitive, a characteristic that is harnessed in the development of advanced materials for various technological applications. The ethylene (B1197577) group and the endocyclic nitrogen atom are two active centers that can participate in photochemical reactions. nih.govmdpi.com This photosensitivity allows for the creation of materials that respond to light stimuli, enabling applications in areas such as photolithography, data storage, and optical switching.

Polymer analogues of Quinoline, 4-(p-chlorostyryl)- have been synthesized to create photosensitive materials. For instance, methacrylic monomers containing a styrylquinoline moiety with a chloro-substituent have been polymerized. These polymers retain the optically active styrylquinoline fragment, and their photochemical properties are consistent with those of the parent styrylquinoline compounds. ucj.org.ua The investigation of such polymers has shown that they can be considered promising for creating materials that require photosensitivity in specific wavelength ranges. ucj.org.ua

One of the key photochemical reactions that styrylquinolines undergo is [2+2]-photocycloaddition. In the solid state, (E)-4-styrylquinoline compounds can undergo this reaction upon irradiation, leading to the formation of cyclobutane (B1203170) derivatives. rsc.org This photoreaction is dependent on the molecular packing in the solid state, and it forms the basis for applications in photopatterning and the development of photoresponsive materials. The ability to control this reaction through the design of the molecular structure and the engineering of the crystal packing is a key area of research.

Role as Sensitizers and Desensitizers in Various Systems

Historically, styrylquinoline dyes have been utilized as sensitizers or desensitizers in various photosensitive materials. nih.govmdpi.com A sensitizer (B1316253) is a molecule that absorbs light and then transfers the energy to another molecule, initiating a photochemical or photophysical process in the second molecule that would not have occurred otherwise. Conversely, a desensitizer can deactivate an excited state of another molecule, thereby inhibiting a particular photochemical reaction.

The specific role of Quinoline, 4-(p-chlorostyryl)- as a sensitizer or desensitizer is dependent on its energy levels relative to other components in a given system. Its ability to absorb UV and visible light, coupled with the potential for energy transfer, makes it a candidate for applications such as photopolymerization, where it can initiate the polymerization of monomers upon irradiation. The introduction of the chloro-substituent can influence the absorption spectrum and the excited state energies, thereby fine-tuning its sensitizing or desensitizing properties.

Development of Photochromic Materials

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Styrylquinoline derivatives have been identified as potential candidates for photochromic materials. nih.govmdpi.com The photochemical properties of 2-styrylquinoline (B1231325) and its derivatives indicate that substituents in the styryl group can increase the photoisomerization quantum yield. nih.gov

The photochromic behavior of styrylquinolines often involves a reversible trans-cis (E/Z) isomerization around the carbon-carbon double bond of the styryl group upon irradiation with light. Changes in the absorption maxima during UV irradiation of polymers containing styrylquinoline fragments demonstrate this photoinduced trans-cis isomerization. ucj.org.ua This reversible change in structure leads to a change in the absorption spectrum of the material, allowing it to be switched between two different colored states. This property is the basis for applications such as in smart windows, optical data storage, and molecular switches. Theoretical studies on photochromic polymers containing styrylquinoline fragments suggest that their properties can be tuned, for example, by doping, to optimize their performance for digital on/off switching applications. researchgate.net

Consideration of Thermal Stability and Morphological Stability for Material Performance

For any material to be viable in a practical application, particularly in electronic devices, its thermal and morphological stability are of paramount importance. High thermal stability ensures that the material can withstand the operating temperatures of the device without degrading, which is crucial for the longevity and reliability of OLEDs. Morphological stability refers to the ability of a material to maintain its solid-state structure, such as an amorphous or crystalline state, over time and under thermal stress.

Polyquinolines, in general, are known for their excellent thermal stability. researchgate.net Research on the thermostability of polystyrene modified with styrylquinoline-containing methacrylates has shown that these dopants can act as effective inhibitors of the thermal destruction of polystyrene. researchgate.net For instance, the destruction of polystyrene with certain styrylquinoline dopants was observed to start at temperatures 41–42°C higher than that of the reference polystyrene. researchgate.net This suggests that incorporating the 4-(p-chlorostyryl)quinoline moiety into polymer backbones could lead to materials with enhanced thermal stability.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-(p-chlorostyryl)quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between quinoline derivatives and p-chlorostyryl precursors. For example:

  • Skraup or Friedländer synthesis : Requires acidic conditions (e.g., H₂SO₄) and controlled heating (80–120°C) to form the quinoline backbone .

  • Transition metal-catalyzed cross-coupling : Pd or Cu catalysts enable regioselective styryl group addition, improving yield (≥70%) and reducing byproducts .

  • Critical Parameters : Solvent polarity (e.g., DMF vs. ethanol), stoichiometric ratios, and reaction time must be optimized. Purity is confirmed via HPLC or TLC .

    Synthesis Method Yield (%)Purity (HPLC)Key Reference
    Skraup (H₂SO₄)55–65≥95%
    Pd-catalyzed coupling70–85≥98%

Q. Which spectroscopic techniques are most effective for characterizing 4-(p-chlorostyryl)quinoline?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., styryl proton coupling constants at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 285.7 for C₁₇H₁₂ClN) and fragmentation patterns .
  • UV-Vis : Detects π→π* transitions (λₐᵦₛ ~350 nm) indicative of conjugated styryl groups .

Q. How do researchers screen the biological activity of 4-(p-chlorostyryl)quinoline derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC ≤50 µg/mL) against S. aureus and E. coli with positive/negative controls .
  • Anticancer Screening : MTT assays on cell lines (e.g., HeLa) at 24–72 hr exposure; IC₅₀ values <10 µM suggest potency .
  • Toxicity Profiling : Acute toxicity assessed via rodent models (LD₅₀ >500 mg/kg indicates low risk) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the anticancer activity of 4-(p-chlorostyryl)quinoline?

  • Methodological Answer :

  • Target Identification : Use molecular docking (e.g., Autodock Vina) to predict interactions with topoisomerase II or tubulin .
  • In Vivo Validation : Compare tumor regression in xenograft models with/without metabolic inhibitors (e.g., CYP450 blockers) to assess bioactivation .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (p<0.05) to distinguish biological variability from experimental error .

Q. What strategies address discrepancies in reported synthetic yields of 4-(p-chlorostyryl)quinoline?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols from conflicting studies while controlling humidity, oxygen levels, and catalyst batch .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., chlorinated dimers) that reduce yield .
  • Machine Learning : Train models on reaction parameters (temperature, solvent) to predict optimal conditions .

Q. How can researchers optimize the photostability of 4-(p-chlorostyryl)quinoline for fluorescence applications?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce photobleaching; confirm via UV-Vis kinetics .
  • Encapsulation : Use liposomes or cyclodextrins to shield the styryl group from UV degradation; monitor stability via fluorescence quenching assays .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer :

  • Probit Analysis : Fit sigmoidal curves to calculate LD₅₀/LC₅₀ values with 95% confidence intervals .
  • Hill Slope Modeling : Quantify cooperativity in receptor-binding assays using nonlinear regression (e.g., GraphPad Prism) .

Q. How should researchers validate computational predictions of 4-(p-chlorostyryl)quinoline’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Compare HOMO-LUMO gaps (ΔE <3 eV suggests high reactivity) with experimental redox potentials .
  • Kinetic Isotope Effects : Measure reaction rates with deuterated analogs to confirm mechanistic pathways .

Ethical and Reporting Standards

Q. What ethical approvals are required for in vivo studies involving this compound?

  • Methodological Answer :

  • IACUC Compliance : Submit protocols for animal welfare review (e.g., OECD Guidelines 423/425) .
  • Data Transparency : Share raw spectra, chromatograms, and toxicity datasets in supplementary materials .

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